molecular formula C16H23N3O2 B13113748 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide CAS No. 919108-64-8

2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Cat. No.: B13113748
CAS No.: 919108-64-8
M. Wt: 289.37 g/mol
InChI Key: XEYLNWGMSCDDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions and the use of green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide stands out due to its specific functional groups and the resulting biological activities. Its unique structure allows for diverse applications in various fields of research and industry .

Properties

CAS No.

919108-64-8

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-ethyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-5-19-16(21-4)13-7-6-12(10-14(13)18-19)15(20)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20)

InChI Key

XEYLNWGMSCDDEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.